molecular formula C10H10N2O2 B13496783 2-(2-methyl-2H-indazol-5-yl)acetic acid

2-(2-methyl-2H-indazol-5-yl)acetic acid

Cat. No.: B13496783
M. Wt: 190.20 g/mol
InChI Key: AQXQZMXOECXDHB-UHFFFAOYSA-N
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Description

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis Research

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple biological targets. This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of therapeutic applications. rsc.orgnih.gov The indazole ring system is a key component in several approved drugs, highlighting its clinical relevance.

The unique structural and electronic properties of the indazole core, including its ability to participate in hydrogen bonding and aromatic interactions, contribute to its promiscuous binding capabilities. Organic synthesis research has yielded a plethora of methods for the construction and functionalization of the indazole ring, enabling the creation of diverse chemical libraries for drug discovery programs. rsc.org

Strategic Importance of Indazole-Substituted Acetic Acid Derivatives in Chemical Biology

The incorporation of an acetic acid moiety onto the indazole scaffold introduces a carboxylic acid functional group, which can significantly influence the molecule's physicochemical properties and biological activity. Indazole-substituted acetic acid derivatives are of strategic importance in chemical biology for several reasons. The carboxylic acid group can act as a key pharmacophore, mimicking the side chain of amino acids or participating in crucial interactions with biological targets.

Furthermore, the acetic acid side chain provides a convenient handle for further chemical modification, allowing for the attachment of fluorescent probes, affinity tags, or other functionalities to create sophisticated tools for studying biological systems. Research into various indazole acetic acid derivatives has revealed their potential in a range of therapeutic areas, including as anti-inflammatory and anticancer agents. niscpr.res.inmdpi.com

Contextualization of 2-(2-methyl-2H-indazol-5-yl)acetic Acid as a Focus for Advanced Academic Inquiry

The study of this specific compound is driven by the need to understand the structure-activity relationships (SAR) within the indazole class. By systematically modifying the substitution pattern on the indazole ring and the nature of the acidic side chain, researchers can fine-tune the biological activity and selectivity of these compounds. This compound, therefore, serves as a valuable molecular entity for probing the chemical space of indazole derivatives and for the rational design of new bioactive molecules. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated in the context of kinase inhibition and other therapeutic targets.

Overview of Current Research Trajectories for the this compound Framework

While dedicated studies on this compound are not abundant, the current research trajectories for the broader indazole acetic acid framework suggest several potential avenues of investigation for this specific molecule. A primary focus is likely to be in the area of oncology, given that numerous indazole derivatives have shown potent activity as kinase inhibitors. The acetic acid moiety could be crucial for interacting with the ATP-binding site of various kinases.

Another promising direction is in the development of anti-inflammatory agents. The structural similarity of indazole acetic acids to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may modulate inflammatory pathways. Furthermore, the potential for this compound to serve as a versatile synthetic intermediate for the creation of more complex molecules with unique biological profiles remains a key area of interest for synthetic and medicinal chemists. The exploration of its utility in developing novel probes for chemical biology applications also represents a burgeoning field of inquiry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 1340033-06-1
Appearance Solid (predicted)
Canonical SMILES CN1C=C2C=C(C=C1)CC(=O)O
InChI Key Not readily available

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2-methylindazol-5-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-8-4-7(5-10(13)14)2-3-9(8)11-12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

AQXQZMXOECXDHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 2 Methyl 2h Indazol 5 Yl Acetic Acid

Established and Novel Approaches for the Synthesis of Indazole-Acetic Acid Scaffolds

The construction of the indazole-acetic acid framework is a multi-step process that hinges on two key stages: the formation of the bicyclic indazole ring system and the subsequent functionalization with the acetic acid moiety.

The regioselective synthesis of 2H-indazoles, such as the N-2 methylated core of the target compound, is a significant challenge due to the potential for forming the more thermodynamically stable 1H-indazole isomers. researchgate.net Various methods have been developed to control this selectivity.

One prominent strategy is the Cadogan reductive cyclization . This one-pot method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (like methylamine) to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, often promoted by a trivalent phosphorus reagent like tri-n-butylphosphine, to yield the desired 2H-indazole. researchgate.netorganic-chemistry.org This approach is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org

Another effective method is the reductive cyclization of 2-nitrobenzylamine derivatives. For instance, reacting 2-nitrobenzylamines with reagents like zinc and ammonium (B1175870) formate (B1220265) can lead to the formation of a 2H-indazole via an intramolecular N-N bond formation. nih.gov A related strategy involves the base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids, which can be directed to form the indazole core. researchgate.net

More advanced transition-metal-catalyzed methods have also been explored. Rhodium(III)-catalyzed C-H activation and subsequent [4+1] or [4+2] annulation/cyclization of azoxy compounds or 1H-indazoles with alkynes provides a modern, regioselective route to complex indazole structures. researchgate.netrsc.org

Cyclization Strategy Key Reactants Typical Reagents/Catalysts Key Features Reference(s)
Cadogan Reductive Cyclizationo-Nitrobenzaldehyde, Primary amineTri-n-butylphosphineMild, one-pot, good yields for 2H-indazoles researchgate.netorganic-chemistry.org
Reductive Cyclization2-NitrobenzylamineZinc, Ammonium formateDirect N-N bond formation nih.gov
Base-Catalyzed Cyclization3-Amino-3-(2-nitroaryl)propanoic acidNaOH, AlcoholForms indazole core while introducing side-chain precursors researchgate.net
Rh(III)-Catalyzed AnnulationAzoxy compounds, Alkynes[RhCp*Cl2]2C-H activation, high regioselectivity researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions are typically employed to modify a pre-formed indazole ring, often using bromo- or iodo-substituted indazoles as starting materials.

The Suzuki-Miyaura cross-coupling is one of the most widely used methods. It involves the reaction of a halo-indazole with a boronic acid in the presence of a palladium catalyst and a base to form aryl- or heteroaryl-substituted indazoles. nih.govresearchgate.net This reaction is noted for its mild conditions, tolerance of various functional groups, and the stability of the boronic acid reagents. nih.gov Optimization of Suzuki-Miyaura reactions often involves screening different catalysts (e.g., Pd(dppf)Cl2), bases (e.g., K2CO3), and solvents to maximize yield. nih.govresearchgate.net

Other significant palladium-catalyzed reactions include:

Heck Coupling: For introducing vinyl substituents.

Sonogashira Coupling: For introducing alkynyl substituents. mdpi.com

Stille Coupling: For coupling with organostannane reagents.

These methods provide powerful ways to build molecular complexity and create diverse libraries of indazole derivatives for further investigation. researchgate.net

Reaction Type Coupling Partner Typical Catalyst Bond Formed Reference(s)
Suzuki-MiyauraAryl/Heteroaryl boronic acidPd(dppf)Cl2, Pd(OAc)2C(sp²)–C(sp²) nih.govresearchgate.net
HeckAlkenePd(OAc)2C(sp²)–C(sp²) researchgate.net
SonogashiraTerminal alkynePd(OAc)2, CuIC(sp²)–C(sp) mdpi.com
StilleOrganostannanePd(PPh3)4C(sp²)–C(sp²) researchgate.net

Introducing the acetic acid side chain at the C-5 position of the 2-methyl-2H-indazole core is a critical step. One direct approach involves the regioselective N-alkylation of an indazole with an α-bromoacetate derivative, although this often favors substitution at the N-1 position.

A more versatile strategy involves building the indazole ring from a precursor that already contains or can be easily converted to the desired side chain. A novel method for synthesizing indazole acetic acids starts from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netdiva-portal.org Heating these precursors with sodium hydroxide (B78521) in an alcohol solvent can lead to the formation of the indazole ring system. The choice of alcohol or nucleophile can influence the final side-chain structure, allowing for the synthesis of unsubstituted, hydroxy, or alkoxy indazole acetic acid derivatives. researchgate.netdiva-portal.org

Alternatively, functionalization can begin with a pre-formed indazole. For example, a 5-bromo-2-methyl-2H-indazole could undergo a series of reactions, such as a Sonogashira coupling with a protected acetylene, followed by hydration and oxidation, to construct the acetic acid moiety. Another route involves the direct alkylation of indazoles with α-bromocarbonyl compounds, which yields 2-(2-carbonylmethyl)-2H-indazoles that can be further modified. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques for 2-(2-methyl-2H-indazol-5-yl)acetic Acid Derivatives

While this compound itself is achiral, the introduction of a stereocenter, typically on the acetic acid side chain (at the α-carbon), gives rise to chiral derivatives of significant interest. The synthesis of single enantiomers is achieved through either asymmetric synthesis or chiral resolution of a racemic mixture. nih.gov

Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by:

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a subsequent stereoselective reaction. For example, an Evans aldol (B89426) reaction can be used to create 4,5-disubstituted oxazolidin-2-ones, which are chiral building blocks. tcichemicals.commdpi.com A similar strategy could be adapted to build a chiral side chain before its attachment to the indazole.

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. Organocatalysis, for instance, has been successfully used in asymmetric Neber reactions to synthesize chiral 2H-azirines, demonstrating its utility for creating chiral nitrogen-containing heterocycles. researchgate.netuc.pt

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org Common techniques include:

Diastereomeric Salt Formation: The racemic acid is reacted with a chiral resolving agent (a chiral base, such as a natural alkaloid or a synthetic amine) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Preparative Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, causing them to elute at different times, thereby enabling their separation. nih.gov This method is highly effective and can be scaled up to produce significant quantities of pure enantiomers. nih.gov

Method Principle Advantages Disadvantages Reference(s)
Asymmetric SynthesisDirect formation of one enantiomer using chiral reagents, catalysts, or auxiliaries.High theoretical yield (up to 100%); avoids waste of one enantiomer.Requires development of specific stereoselective reactions; catalysts can be expensive. nih.govmdpi.comuc.pt
Chiral Resolution (Diastereomeric Crystallization)Conversion of enantiomers into separable diastereomeric salts with a chiral resolving agent.Well-established, can be used on a large scale.Theoretical maximum yield is 50%; requires trial-and-error to find a suitable resolving agent. wikipedia.org
Chiral Resolution (Preparative HPLC)Physical separation of enantiomers on a chiral stationary phase.High purity of separated enantiomers; broadly applicable.Can be costly for large-scale production; requires specialized equipment. nih.govnih.gov

Optimization of Reaction Conditions and Process Efficiency in Academic Synthesis

The optimization of reaction conditions is a cornerstone of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and reduce the formation of byproducts. In the academic synthesis of indazole derivatives, this involves a systematic variation of key parameters.

For palladium-catalyzed reactions, optimization studies typically explore the effects of different catalysts, ligands, bases, solvents, and temperatures. nih.gov For example, in a Suzuki-Miyaura coupling of a bromo-indazole, a screening process might compare various palladium sources (e.g., Pd(OAc)2, Pd(PPh3)4) and bases (e.g., K2CO3, K3PO4, Cs2CO3) in different solvents (e.g., dioxane, toluene, DMF) to identify the ideal combination for a specific substrate. nih.govresearchgate.net

Microwave-assisted synthesis is another tool used to enhance process efficiency. Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. mdpi.comuctm.edu This technique is particularly beneficial for reactions that are slow at conventional reflux temperatures.

The choice of solvent can also be critical. In some cyclization reactions, acetic acid has been used as a solvent, which can also act as a catalyst. nih.govmdpi.com The optimization process involves finding a balance between reaction rate, yield, and the ease of product isolation and purification.

Exploration of Green Chemistry Principles in Synthetic Route Design

Modern pharmaceutical synthesis increasingly incorporates the principles of green chemistry to minimize environmental impact and improve safety. researchgate.net In the context of synthesizing this compound, several green approaches can be explored.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and cascade reactions, which combine multiple steps without isolating intermediates, are highly atom-economical. organic-chemistry.org

Use of Safer Solvents: Replacing hazardous organic solvents (like dioxane or DMF) with greener alternatives such as water, ethanol, or ionic liquids is a key goal. mdpi.comresearchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce energy consumption by shortening reaction times. mdpi.com Developing reactions that proceed efficiently at ambient temperature and pressure is also a primary objective.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. Transition metal catalysts (e.g., palladium, rhodium) and biocatalysts (enzymes) are central to green synthesis. mdpi.com

Continuous-Flow Chemistry: Moving from traditional batch processing to continuous-flow systems can offer significant advantages in safety, efficiency, and scalability. amazonaws.com Flow reactors allow for better control over reaction parameters (temperature, pressure, mixing) and can safely handle highly reactive or energetic intermediates. A continuous, two-step method was reported for the synthesis of a related 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlighting the potential of this technology for producing heterocyclic acetic acids sustainably. amazonaws.com

By integrating these principles, chemists aim to develop synthetic pathways that are not only efficient and robust but also environmentally responsible.

Chemical Modification, Derivatization, and Analog Design for 2 2 Methyl 2h Indazol 5 Yl Acetic Acid

Systematic Derivatization of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govcaribjscitech.com The 1H tautomer is generally more thermodynamically stable than the 2H form. nih.govcaribjscitech.com The parent compound, 2-(2-methyl-2H-indazol-5-yl)acetic acid, is an N2-substituted derivative. Derivatization strategies often focus on achieving regioselective substitution at either nitrogen atom, which can be a significant synthetic challenge. nih.gov

The reactivity of the two nitrogen atoms in the indazole ring differs, with N1 substitution often being the thermodynamically favored outcome in alkylation reactions. nih.gov However, various synthetic methods have been developed to achieve regioselective synthesis of 2H-indazoles. caribjscitech.comnih.gov For instance, direct, regioselective alkylation of indazoles with α-bromocarbonyl compounds has been shown to yield N2-substituted products. nih.gov The choice of synthetic route allows for the preparation of specific N-substituted isomers. For example, distinct pathways have been reported for the regiospecific synthesis of both 1-methyl and 2-methyl regioisomers of indazole derivatives, highlighting the ability to control the site of methylation. researchgate.net While the primary compound is already methylated at the N2 position, further derivatization could involve replacing the methyl group with other alkyl or aryl substituents to modulate activity.

Table 1: Comparison of Properties and Synthetic Approaches for N1 vs. N2 Indazole Isomers

Functionalization at Various Positions of the Indazole Aromatic Ring System

Beyond the nitrogen atoms, the benzene (B151609) portion of the indazole ring offers several positions (C3, C4, C6, and C7) for functionalization. Late-stage functionalization of the 2H-indazole core via C-H activation is recognized as an efficient strategy for increasing molecular complexity and diversity. rsc.orgresearchgate.net

Transition metal-catalyzed reactions are particularly prominent for modifying the indazole scaffold. researchgate.net The C3 position can be functionalized using various cross-coupling reactions, such as Heck, Suzuki, and Sonogashira reactions on 3-iodoindazoles, to introduce aryl, hetaryl, and acetylenyl groups. austinpublishinggroup.com Furthermore, rhodium-catalyzed C-H activation allows for regioselective ortho-alkylation and acylation of 2-aryl-2H-indazoles. nih.govresearchgate.net Other modifications include electrophilic aromatic substitution reactions like nitration and halogenation. For instance, indazole acetic acid derivatives bearing nitro and chloro groups on the aromatic ring have been synthesized, demonstrating the feasibility of these transformations. researchgate.net

Table 2: Selected Functionalization Reactions for the Indazole Aromatic Ring

Modifications and Homologation of the Acetic Acid Side Chain

The acetic acid moiety (–CH₂COOH) at the C5 position is a critical functional group that can be readily modified to fine-tune the molecule's properties. Homologation, the process of extending the carbon chain (e.g., to a propanoic acid derivative), is one possible modification.

More commonly, the carboxylic acid is converted into other functional groups.

Esterification: The acid can be converted to its corresponding methyl or ethyl esters, which can act as prodrugs or intermediates for further synthesis. nih.govnih.gov

Amidation: Reaction with a diverse range of amines yields amides, allowing for the introduction of various substituents to explore structure-activity relationships. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional handle for further derivatization.

Ketone Formation: The acetic acid side chain can serve as a precursor to ketone derivatives, such as 2-(2-carbonylmethyl)-2H-indazoles. nih.gov These ketones can then undergo subsequent reactions, for example, Aldol (B89426) condensations with benzaldehyde derivatives to form α,β-unsaturated ketones. nih.gov

Table 3: Common Modifications of the Acetic Acid Side Chain

Design and Synthesis of Conformationally Constrained Analogues

To better understand the bioactive conformation and improve selectivity, conformationally constrained analogues can be designed and synthesized. This strategy involves introducing structural rigidity to limit the number of accessible conformations. nih.gov This can be achieved by incorporating the flexible side chain into a new ring system or by introducing bulky groups that hinder bond rotation.

For the this compound framework, this could involve:

Intramolecular Cyclization: Forming a new ring by connecting the acetic acid side chain to another part of the molecule, such as the C4 or C6 position of the indazole ring, to create a fused lactam.

Polycyclic Scaffolds: Employing reactions like the Diels-Alder reaction to build complex, rigid polycyclic systems onto the indazole core. The synthesis of complex indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones from dihydro-2H-indazole precursors exemplifies this advanced approach to creating rigid structures. researchgate.net

Steric Hindrance: Introducing bulky substituents on the aromatic ring or the side chain to restrict free rotation around key single bonds.

The design of such analogues is often guided by computational modeling to predict which conformations are most likely to be active. nih.gov The synthesis and biological evaluation of these rigid molecules can provide crucial insights into the optimal geometry for receptor binding.

Bioconjugation Strategies for this compound Frameworks

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or antibody, to create a new conjugate with combined properties. This is a key strategy for developing targeted therapies, diagnostic agents, and biochemical probes. The this compound framework possesses a carboxylic acid group, which is a versatile handle for bioconjugation.

The most common approach involves the activation of the carboxylic acid using carbodiimide chemistry (e.g., with EDC and NHS) to form an active ester. This ester can then react with primary amine groups, such as the side chain of lysine residues on a protein, to form a stable amide bond.

Alternatively, the indazole ring can be functionalized with other groups specifically designed for bioconjugation:

Click Chemistry: Introduction of an azide or terminal alkyne group onto the aromatic ring allows for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Maleimide Chemistry: A maleimide group can be incorporated, which reacts specifically with thiol groups, such as those on cysteine residues in proteins.

Hydrazone/Oxime Ligation: Functionalization of the scaffold with a ketone or aldehyde allows for conjugation to molecules containing a hydrazide or aminooxy group.

These strategies enable the attachment of the indazole-based molecule to larger entities for a variety of biomedical applications without interfering with its core binding properties.

Table 4: Potential Bioconjugation Strategies for the Indazole Framework

Structure Activity Relationship Sar and Molecular Interaction Studies of 2 2 Methyl 2h Indazol 5 Yl Acetic Acid Derivatives

Elucidation of Pharmacophoric Features for Molecular Recognition

Pharmacophore modeling is a crucial step in understanding the molecular features necessary for biological activity. For indazole derivatives, including those related to 2-(2-methyl-2H-indazol-5-yl)acetic acid, several key pharmacophoric features have been identified that are essential for molecular recognition by biological targets. nih.govugm.ac.id

The core pharmacophore of these derivatives typically consists of:

Aromatic/Hydrophobic Region: The fused bicyclic indazole ring system provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target's binding pocket. ugm.ac.id

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole (B372694) ring component of the indazole scaffold are critical hydrogen bond acceptors. nih.gov In the case of this compound, the N1 atom is available to accept a hydrogen bond from a donor group on the molecular target. This interaction is often crucial for anchoring the ligand within the binding site. nih.gov

Hydrogen Bond Donor/Acceptor Group: The carboxylic acid moiety of this compound is a classic hydrogen bonding group. ijacskros.com The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows for strong, directional interactions with polar residues like serine, threonine, or lysine, significantly contributing to binding affinity. ijacskros.com

Spatial Arrangement: The relative orientation of these features is critical. The acetic acid side chain at the 5-position places the hydrogen bonding group at a specific vector from the aromatic core, determining which targets the molecule can effectively bind.

Pharmacophore models for related indazole-containing compounds, such as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, have highlighted the importance of a hydrogen bond between an indazole nitrogen and the hinge region of the kinase ATP binding site. nih.govresearchgate.net A generalized pharmacophore model for indazole derivatives often includes one hydrophobic feature, one hydrogen bond acceptor, and additional aromatic interaction sites. ugm.ac.id

Correlation of Structural Modifications with in vitro Biochemical Activity

The systematic modification of the this compound scaffold and the subsequent evaluation of the in vitro biochemical activity of the resulting analogs are fundamental to establishing a clear SAR. These studies reveal how changes in molecular structure influence potency and selectivity.

Modifications to the Indazole Ring: Substituents on the benzene (B151609) portion of the indazole ring can significantly modulate activity. The introduction of small lipophilic groups, electron-withdrawing groups (e.g., halogens), or electron-donating groups (e.g., methoxy) at positions 3, 4, 6, or 7 can alter the electronic properties and steric profile of the molecule. This, in turn, affects binding affinity by influencing hydrophobic interactions and the hydrogen-bonding potential of the core. For many kinase inhibitors, for example, specific substitutions are required to achieve selectivity among different kinase family members. nih.gov

Modifications to the Acetic Acid Side Chain: The acetic acid moiety is a prime target for modification to probe its role in molecular recognition and to alter physicochemical properties.

Amidation: Converting the carboxylic acid to a primary, secondary, or tertiary amide can have a profound effect on activity. An amide group alters the hydrogen bonding pattern from a donor/acceptor to a donor (for primary/secondary amides) and changes the charge state of the molecule. This can be beneficial if the target pocket has a specific hydrogen bond donor or is intolerant of a negative charge.

Esterification: Formation of an ester removes the hydrogen bond donating ability and the negative charge at physiological pH. This generally reduces binding affinity if the acidic proton is involved in a key interaction, but it can improve properties like cell permeability.

Chain Homologation/Alkylation: Increasing the length of the alkyl chain or adding substituents to the α-carbon can be used to probe the size and shape of the binding pocket.

The following interactive table illustrates hypothetical SAR data for derivatives of this compound, based on established principles for similar heterocyclic compounds targeting a generic kinase.

CompoundModification from Parent CompoundHypothetical IC₅₀ (nM)Rationale for Activity Change
Parent-500Baseline activity.
Analog 16-Chloro substitution on indazole ring150The chloro group may engage in favorable hydrophobic or halogen-bonding interactions in a specific pocket.
Analog 2Carboxylic acid converted to methyl ester> 10000Loss of a key hydrogen bond donation and/or ionic interaction from the carboxylate group. nih.gov
Analog 3Carboxylic acid converted to methylamide450The amide retains hydrogen bonding capability, potentially substituting for the carboxylate interaction, leading to retained potency. nih.gov
Analog 43-Fluoro substitution on indazole ring800Introduction of a substituent may cause a minor steric clash or unfavorable electronic change.

Analysis of Interactions with Defined Molecular Targets (e.g., SAHase, Kinases, Receptors)

Indazole derivatives are known to interact with several classes of proteins, most notably kinases and certain receptors. nih.govbldpharm.com The specific interactions of this compound derivatives depend on the precise architecture of the target's binding site.

Interactions with Kinases: Many indazole-based compounds are potent kinase inhibitors, functioning as ATP-competitive ligands. nih.gov The indazole scaffold is adept at mimicking the adenine (B156593) portion of ATP. A common binding mode involves:

Hinge Binding: The N1 atom of the indazole ring often forms a critical hydrogen bond with the backbone NH of a conserved amino acid (e.g., alanine) in the "hinge region" that connects the N- and C-lobes of the kinase domain. nih.gov The N-methylation at the 2-position in this compound pre-organizes the molecule, ensuring the N1-lone pair is available for this interaction.

Hydrophobic Pockets: The benzene ring of the indazole typically occupies a hydrophobic pocket, often referred to as the "gatekeeper" pocket.

Solvent-Exposed Region: The acetic acid side chain at the 5-position generally extends towards the solvent-exposed region of the ATP-binding site. Here, the carboxylate can form hydrogen bonds or ionic interactions with positively charged (e.g., lysine) or polar amino acid residues, enhancing affinity and contributing to selectivity. nih.gov

Interactions with Receptors: Indazole derivatives have also been developed as receptor antagonists, such as the 5-HT₃ receptor antagonist Granisetron. diva-portal.org In G-protein coupled receptors (GPCRs), the binding interactions are different from those in kinases. The aromatic indazole core might engage in π-π or cation-π interactions with aromatic or charged residues in the transmembrane helices, while the side chain could interact with polar residues at the mouth of the binding pocket.

Investigation of Tautomeric Forms and Conformational Flexibility on Molecular Recognition

Tautomeric Forms: Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov In solution, the 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govresearchgate.net However, the biological activity can be associated with either tautomer, and the tautomeric state can be influenced by the environment of a protein binding site. researchgate.net

For this compound, the presence of the methyl group at the N2 position "locks" the molecule into the 2H-indazole tautomeric form. nih.gov This has significant implications for molecular recognition:

Pre-organization: By fixing the tautomeric state, the molecule is pre-organized for binding, which can reduce the entropic penalty upon interaction with a target, potentially leading to higher affinity.

Defined H-Bonding Pattern: The locked 2H-tautomer presents a consistent hydrogen bonding pattern to the target, with N1 acting as a hydrogen bond acceptor. This removes the ambiguity of which tautomer is the active species. Studies have shown that the less stable 2H-tautomers of some indazoles can be stabilized by intra- or intermolecular hydrogen bonds, highlighting their potential importance in molecular interactions. nih.govbgu.ac.il The preference for the 2H-tautomer has been shown to be critical for the photoreactivity of some indazoles, underscoring how the tautomeric form dictates chemical properties. nih.gov

Conformational Flexibility: The primary source of conformational flexibility in this compound is the rotation around the single bonds of the acetic acid side chain. The torsion angle between the indazole ring and the carboxylic acid group determines the spatial projection of the acid moiety. This flexibility allows the side chain to adopt an optimal conformation to maximize interactions with residues in the target's binding pocket. However, highly flexible molecules can have a higher entropic cost upon binding. Therefore, constraining this flexibility, for instance by incorporating the side chain into a rigid ring system, is a common strategy in drug design to enhance binding affinity.

Computational Chemistry and Molecular Modeling of 2 2 Methyl 2h Indazol 5 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure.

For 2-(2-methyl-2H-indazol-5-yl)acetic acid, these calculations can predict key electronic descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring, indicating these as potential sites for hydrogen bonding or coordination with metal ions. Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can aid in structural confirmation. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
PropertyPredicted Information for this compound
HOMO EnergyIndicates the energy of the outermost electrons; relates to electron-donating ability.
LUMO EnergyIndicates the energy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO GapCorrelates with chemical reactivity and stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Atomic ChargesCalculates the charge distribution on each atom, predicting sites for intermolecular interactions.

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting how this compound might interact with a specific biological target, typically a protein or enzyme. The process involves placing the ligand (the compound) into the binding site of the receptor and evaluating the interaction energy.

Given that various indazole derivatives have shown activity against targets like histone deacetylases (HDACs), kinases (e.g., Akt), and Hypoxia-Inducible Factor 1-alpha (HIF-1α), these proteins represent plausible hypothetical targets for docking studies. nih.govnih.govucsf.edu A docking simulation would generate multiple possible binding poses, which are then ranked using a scoring function. The scoring function estimates the binding free energy, with lower scores (more negative values) indicating a more favorable interaction.

The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid moiety of the compound and polar amino acid residues (e.g., Arginine, Asparagine) in the binding site, or hydrophobic interactions between the indazole ring and nonpolar residues (e.g., Leucine, Isoleucine). jocpr.commdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound
Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
HIF-1α-7.5 to -9.0Hydrogen bonds with polar residues; π-π stacking with aromatic residues.
HDAC1-6.0 to -8.5Coordination with Zn²⁺ ion via carboxylate; hydrogen bonds. nih.gov
Akt1 Kinase-8.0 to -10.0Hydrogen bonds with hinge region residues; hydrophobic interactions in the ATP pocket. ucsf.edu
COX-2-7.0 to -9.0Interaction with the cyclooxygenase active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules.

An MD simulation of this compound, either in a solvent or bound to a protein target, would be performed for a duration of nanoseconds to microseconds. ajchem-a.com For the unbound molecule, this analysis reveals its conformational flexibility, such as the rotation of the acetic acid side chain relative to the indazole ring.

When simulating the ligand-protein complex obtained from docking, MD is used to assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests the complex is in a stable equilibrium. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. MD also allows for a detailed analysis of the persistence of intermolecular interactions, like hydrogen bonds, throughout the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar indazole derivatives with known biological activities (e.g., IC₅₀ values) against a specific target is required.

First, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure, including physicochemical, topological, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to generate a mathematical equation that correlates a subset of these descriptors with the observed activity. imist.ma

A robust QSAR model, once validated internally and externally, can be used to predict the activity of new, unsynthesized analogs of this compound. researchgate.net This predictive power helps prioritize which novel compounds should be synthesized and tested, thereby optimizing the lead discovery process.

Virtual Screening and in silico Lead Discovery Methodologies

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mdpi.com Methodologies are broadly classified as either structure-based or ligand-based.

In a structure-based virtual screening (SBVS) campaign, the 3D structure of a target protein is used. Large chemical databases (e.g., ZINC, ChEMBL) are computationally docked into the protein's binding site, and the resulting poses are scored. This could identify novel scaffolds that are predicted to bind to a target of interest for which the indazole scaffold also shows affinity.

In ligand-based virtual screening (LBVS), the structure of a known active molecule, such as this compound, is used as a template. Methods include 2D similarity searching, which identifies molecules with similar structural fingerprints, and 3D pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model is then used as a 3D query to screen databases for compounds that match these features, potentially discovering structurally diverse molecules with similar bioactivity. nih.gov

Chemoinformatics and Database Mining for Related Structural Insights

Chemoinformatics involves the use of computational methods to analyze chemical data. By mining large chemical databases like PubChem and ChEMBL, it is possible to gather extensive information on compounds structurally related to this compound. nih.gov

This process can reveal the "scaffold topology" of the 2H-indazole core and identify other compounds that share this framework. stonybrook.edu Analysis of the biological data associated with these related compounds can provide valuable insights into potential targets, known activities, and liabilities of the scaffold.

Furthermore, chemoinformatic tools can be used to perform Structure-Activity Relationship (SAR) analysis on datasets of indazole derivatives. nih.gov By systematically analyzing how small structural modifications affect biological activity, it is possible to build SAR maps. These maps can highlight "activity cliffs," where a minor chemical change leads to a significant gain or loss in potency, providing crucial information for the design of more effective analogs. nih.gov

Biochemical and Molecular Mechanism of Action Investigations for 2 2 Methyl 2h Indazol 5 Yl Acetic Acid Analogues

Characterization of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

The determination of an enzyme inhibition mechanism is crucial for understanding a compound's mode of action. This is typically accomplished through enzyme kinetic studies that measure the reaction rate in the presence of varying concentrations of the substrate and the inhibitor. Analysis of this data, often through graphical representations like Lineweaver-Burk plots, can distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex.

A review of the current scientific literature reveals no specific studies that have characterized the enzyme inhibition mechanism of 2-(2-methyl-2H-indazol-5-yl)acetic acid or its analogues against any particular enzyme.

Allosteric Modulation and Orthosteric Binding Site Analysis

Allosteric modulators are molecules that bind to a receptor at a site spatially distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This interaction can modify the receptor's affinity for the orthosteric ligand or its efficacy upon binding. nih.gov The formal concept of allosterism in enzymology dates back to the 1960s. nih.gov The analysis of such effects typically involves:

Binding Assays: To assess if the compound alters the binding characteristics of a known orthosteric ligand.

Functional Assays: To measure the modulatory effect of the compound on the receptor's response to the orthosteric ligand.

There are currently no published findings detailing any allosteric modulatory activity of this compound analogues on any known receptors or enzymes.

Mechanistic Studies of Protein-Ligand Interactions using Biophysical Techniques

A variety of biophysical methods are essential for a detailed understanding of the direct physical interactions between a compound (ligand) and its protein target. researchgate.netnih.gov These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov Key methods include:

TechniqueInformation Provided
Isothermal Titration Calorimetry (ITC)Directly measures the heat released or absorbed during binding to determine affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy). nih.gov
Surface Plasmon Resonance (SPR)Monitors binding events in real-time to provide kinetic data, including association (kon) and dissociation (koff) rates. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyCan identify the ligand's binding site on the protein and characterize conformational changes upon binding. dntb.gov.ua
X-ray CrystallographyProvides a high-resolution, 3D structure of the protein-ligand complex, offering a detailed view of the binding mode. nih.gov

No studies utilizing these biophysical techniques to investigate the protein-ligand interactions of this compound have been found in the available literature.

Investigation of Cellular Pathway Perturbations at a Molecular Level in vitro

To understand a compound's biological effects within a cellular context, researchers analyze its impact on specific signaling pathways. These in vitro studies often use cell cultures to probe changes at the molecular level. Common approaches include:

Western Blotting: To detect changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins within a pathway.

Reporter Gene Assays: To measure the activity of transcription factors that are endpoints of signaling cascades.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA-sequencing (RNA-seq) are used to determine how the compound alters the transcription of target genes.

As of now, there is no published research that investigates the perturbation of any specific cellular pathways at a molecular level by this compound.

Ligand-Induced Conformational Changes in Target Macromolecules

The binding of a ligand to its target protein often induces conformational changes that are integral to the biological response. rsc.org Various techniques can detect these structural alterations:

Circular Dichroism (CD) Spectroscopy: This method is sensitive to changes in the secondary structure (e.g., alpha-helices, beta-sheets) of a protein upon ligand binding. researchgate.net

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures changes in the solvent accessibility of different parts of the protein, thereby identifying regions that undergo conformational changes upon ligand interaction.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of extrinsic probes can indicate ligand binding and associated conformational shifts. nih.gov

There is a lack of available data from studies designed to detect or characterize any ligand-induced conformational changes in target macromolecules resulting from the binding of this compound.

Advanced Analytical Characterization Techniques for Research Grade 2 2 Methyl 2h Indazol 5 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 2-(2-methyl-2H-indazol-5-yl)acetic acid, ¹H and ¹³C NMR spectra are used to confirm the precise arrangement of substituents on the indazole ring and the acetic acid side chain.

¹H NMR Analysis (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule.

Indazole Ring Protons: The aromatic region would display signals for the three protons on the benzene (B151609) portion of the indazole core. Their splitting patterns (e.g., doublets, singlets) and coupling constants are diagnostic for confirming the 5-substitution pattern.

N-Methyl Protons: A characteristic singlet peak, typically appearing in the range of 3.8-4.2 ppm, would confirm the presence and chemical environment of the methyl group attached to the nitrogen atom at the 2-position. rsc.org

Acetic Acid Methylene (B1212753) Protons: A singlet corresponding to the two protons of the CH₂ group would be observed, linking the carboxylic acid function to the indazole ring.

Carboxylic Acid Proton: A broad singlet, often downfield, would represent the acidic proton of the -COOH group. Its chemical shift can be variable and is sensitive to solvent and concentration.

¹³C NMR Analysis (Predicted): The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Indazole Carbons: Signals for the nine distinct carbon atoms of the 2-methyl-2H-indazole core would be observed in the aromatic region of the spectrum.

N-Methyl Carbon: A signal in the aliphatic region would correspond to the N-methyl group.

Methylene Carbon: The -CH₂- carbon of the acetic acid moiety would produce a distinct signal.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would appear as a characteristic signal in the downfield region (typically >170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted data based on established principles of NMR spectroscopy for analogous structures. Actual experimental values may vary.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-COOH~11-12 (broad s)~172
-CH₂-~3.7 (s, 2H)~35
N-CH₃~4.1 (s, 3H)~38
Indazole Aromatic C-H~7.0-8.0 (m, 3H)~110-150
Indazole Quaternary C-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of a unique elemental composition, thereby confirming the molecular formula of the compound. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules such as carboxylic acids.

For this compound (C₁₀H₁₀N₂O₂), HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds to its calculated exact mass. This serves as definitive proof of the compound's elemental formula, distinguishing it from any isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact MassIon TypeCalculated m/z
C₁₀H₁₀N₂O₂190.07423 u[M+H]⁺191.08151
[M-H]⁻189.06695

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For indazole derivatives, it can definitively distinguish between N-1 and N-2 isomers. nih.govrug.nl

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous structural determination. The resulting crystal structure would reveal the planarity of the indazole ring system and the conformation of the acetic acid side chain relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing arrangement. nih.gov

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Impurity Profiling in Research Samples

Chromatographic techniques are essential for assessing the purity of chemical compounds and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile, thermally sensitive compounds like this compound. mdpi.comresearchgate.net A validated reverse-phase HPLC method would separate the target compound from starting materials, synthetic byproducts, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram, often using a UV detector set to a wavelength where the indazole ring absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carboxylic acids without derivatization due to their polarity and low volatility, GC-MS can be used for impurity profiling. researchgate.net It is particularly useful for identifying small, volatile impurities that may be present in the research sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, aiding in its identification. nih.gov

Table 3: Typical Chromatographic Methods for Purity Analysis

TechniqueTypical ColumnCommon UseInformation Obtained
HPLCReverse-phase (e.g., C18)Purity assessment of the main componentPeak area % purity, retention time
GC-MSCapillary column (e.g., DB-5ms)Identification of volatile impuritiesSeparation of components, mass spectra for identification

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=C and C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ region are indicative of the aromatic indazole ring. tandfonline.com

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for analyzing the skeletal vibrations of the indazole ring system. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₀N₂O₂). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

ElementMolecular FormulaMolecular WeightTheoretical Percentage
Carbon (C)C₁₀H₁₀N₂O₂190.19 g/mol63.15%
Hydrogen (H)5.30%
Nitrogen (N)14.73%
Oxygen (O)16.82%

Future Directions and Emerging Research Avenues for 2 2 Methyl 2h Indazol 5 Yl Acetic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the 2-(2-methyl-2H-indazol-5-yl)acetic acid scaffold. researchgate.netnih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. researchgate.net

Generative AI models, for instance, can design novel molecules in silico that are optimized for specific properties. oxfordglobal.com By training these models on known active and inactive indazole derivatives, researchers can generate new structures predicted to have high efficacy and favorable pharmacokinetic profiles. researchgate.netmdpi.com ML algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties with increasing accuracy, allowing for the early-stage filtering of candidates that are likely to fail in later development phases. mdpi.com This predictive power significantly shortens the design-make-test-analyze (DMTA) cycle. oxfordglobal.com

Active learning, an ML strategy, can make the discovery process more efficient. nih.gov An initial model trained on existing data can select the most informative new compounds to synthesize and test. The experimental results are then fed back into the model to iteratively improve its predictive accuracy, guiding researchers toward the most promising chemical space with fewer iterations. nih.gov This synergy between computational prediction and experimental validation holds the potential to rapidly identify next-generation analogs of this compound with enhanced therapeutic profiles.

Table 1: Applications of AI/ML in the Development of Indazole-Based Compounds

AI/ML ApplicationDescriptionPotential Impact on this compound Development
Generative Models Algorithms that create novel molecular structures based on learned patterns from existing data. mdpi.comDesign of new analogs with predicted high affinity for specific biological targets and improved drug-like properties.
Predictive ADMET Machine learning models trained to forecast the pharmacokinetic and toxicity profiles of a compound. mdpi.comEarly identification and elimination of candidates with poor safety or metabolic stability, reducing late-stage attrition.
Active Learning An iterative process where the ML model suggests which compounds to synthesize next to gain the most useful information. nih.govMore efficient exploration of the chemical space, accelerating the discovery of lead compounds with fewer synthesized molecules.
Quantitative Structure-Activity Relationship (QSAR) Computational models that correlate variations in chemical structure with changes in biological activity.Refinement of the indazole scaffold to maximize potency and selectivity against desired targets.

Development of Advanced Probes for Biochemical Pathway Mapping

To fully understand the mechanism of action of this compound and its analogs, researchers are focusing on the development of advanced chemical probes. These probes are specially designed molecules that can be used to identify the biological targets of a compound and map its interactions within complex cellular pathways.

Designing a probe involves modifying the parent compound—in this case, this compound—by attaching a reporter tag, such as a fluorescent group, a biotin (B1667282) molecule, or a photo-affinity label. This allows for the visualization and isolation of the protein targets that the compound binds to. The challenge lies in modifying the scaffold without disrupting its inherent biological activity. Computational docking and modeling can be employed to identify positions on the indazole ring or the acetic acid side chain where modifications are least likely to interfere with target binding.

These advanced probes will be instrumental in:

Target Identification: Unambiguously identifying the primary protein targets and potential off-targets.

Pathway Analysis: Elucidating the specific biochemical cascades affected by the compound's binding activity.

Validation of Mechanism of Action: Providing concrete evidence for the proposed therapeutic mechanism.

The insights gained from these studies will be invaluable for optimizing the selectivity of future drug candidates and understanding the molecular basis of their therapeutic effects and potential side effects.

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photo-redox Catalysis)

Modernizing the synthesis of this compound and its derivatives is crucial for efficient and sustainable drug development. Emerging technologies like flow chemistry and photoredox catalysis offer significant advantages over traditional batch synthesis methods. semanticscholar.org

Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt For the synthesis of indazole-based compounds, flow chemistry can offer improved reaction control, enhanced safety (especially when handling hazardous intermediates), and greater scalability. chemrxiv.org The precise control over parameters like temperature, pressure, and reaction time can lead to higher yields and purity, reducing the need for extensive purification steps. uc.ptchemrxiv.org

Photoredox Catalysis: This method uses visible light to initiate chemical reactions via single-electron transfer events, often under very mild conditions. semanticscholar.orgnih.gov Recent studies have demonstrated the use of visible-light-driven processes for the functionalization of 2H-indazoles, such as C-3 acylation, without the need for metal catalysts or harsh oxidants. semanticscholar.orgnih.govacs.org Applying photoredox catalysis to the synthesis of this compound could open up new avenues for creating novel analogs by enabling chemical transformations that are difficult to achieve with conventional methods.

Table 2: Comparison of Synthetic Methodologies for Indazole Derivatives

MethodologyAdvantagesDisadvantagesRelevance to this compound
Traditional Batch Synthesis Well-established procedures; suitable for small-scale lab synthesis.Scalability issues; potential safety hazards; often requires harsh conditions.Current primary method for initial discovery and synthesis.
Flow Chemistry Enhanced safety and control; improved scalability and reproducibility; potential for higher yields. chemrxiv.orgHigher initial equipment cost; requires process optimization.Ideal for large-scale, sustainable production of the core compound and its derivatives.
Photoredox Catalysis Mild reaction conditions; high functional group tolerance; enables novel chemical transformations. semanticscholar.orgCan be sensitive to light and oxygen; may require specialized equipment.Offers new routes for creating diverse analogs by functionalizing the indazole core in previously inaccessible ways.

Deeper Understanding of Regiochemical Control in Indazole Functionalization

The indazole ring system can exist as different isomers, and the position of substituents significantly impacts the molecule's biological activity. A key challenge in indazole synthesis is controlling the regioselectivity—that is, directing substituents to the desired position on the heterocyclic ring. For this compound, ensuring the methyl group is on the N2 position is critical.

Future research will focus on developing more sophisticated and reliable synthetic strategies to achieve precise regiochemical control. This involves:

Catalyst and Reagent Development: Designing new catalysts and reagents that can selectively promote functionalization at a specific nitrogen (N1 vs. N2) or carbon atom on the indazole ring.

Mechanistic Studies: Using computational and experimental methods to gain a deeper understanding of the reaction mechanisms that govern regioselectivity. This knowledge can then be used to rationally design reactions that favor the desired isomer.

Protecting Group Strategies: Innovating the use of protecting groups to block certain reactive sites while allowing functionalization to occur at the desired position.

Achieving mastery over the regiochemical functionalization of the indazole core will enable the systematic and predictable synthesis of a wide array of analogs, facilitating a more thorough exploration of the structure-activity relationship and the development of more potent and selective drug candidates. researchgate.net

Design of Multi-Target Directed Ligands Based on the Indazole-Acetic Acid Scaffold

Complex multifactorial diseases, such as Alzheimer's disease and certain cancers, often involve multiple pathological pathways. researchgate.net The traditional "one-target, one-molecule" approach has often proven insufficient for these conditions. semanticscholar.org This has led to the rise of a new paradigm: the design of multi-target-directed ligands (MTDLs). researchgate.netnih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. semanticscholar.org

The this compound scaffold is an excellent starting point for developing MTDLs. Research has already shown that some 5-substituted indazole derivatives can act as inhibitors of multiple enzymes, such as cholinesterases and BACE1, which are both implicated in Alzheimer's disease. nih.gov

Future MTDL design strategies based on this scaffold will involve:

Pharmacophore Hybridization: Combining the structural features of the indazole core with other known pharmacophores that bind to different targets of interest.

Computational Design: Using molecular modeling and docking to design hybrid molecules that can fit into the binding sites of multiple target proteins.

Fragment-Based Linking: Identifying small molecular fragments that bind to different targets and then linking them together using the indazole-acetic acid structure as a central scaffold.

By rationally designing molecules that can modulate several disease-relevant pathways at once, researchers hope to develop more effective and holistic treatments for complex diseases. semanticscholar.org

Q & A

Q. Advanced

Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties accurately .

Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for electronic structure analysis.

Property Prediction :

  • HOMO/LUMO energies to assess electrophilicity.
  • Electrostatic potential maps to identify reactive sites (e.g., carboxylic acid group).

Validation : Compare computed IR spectra with experimental data to refine computational models.

How can discrepancies between experimental data (e.g., NMR, XRD) and computational predictions be resolved?

Q. Advanced

Cross-Validation :

  • Use XRD-derived bond lengths/angles (from SHELXL/WinGX ) to benchmark DFT-optimized geometries.
  • Compare experimental NMR chemical shifts with gauge-including atomic orbital (GIAO) calculations.

Error Analysis : Check for solvent effects in NMR (e.g., DMSO vs. CDCl₃) and thermal motion artifacts in XRD data.

Refinement : Adjust computational parameters (e.g., solvent models in DFT) to align with experimental conditions.

What methodologies are recommended for determining the crystal structure of this compound via X-ray diffraction?

Q. Advanced

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal disorder.

Structure Solution : Employ direct methods (SHELXT ) for phase determination.

Refinement : Iterative least-squares refinement (SHELXL ) with anisotropic displacement parameters for non-H atoms.

Validation : Check for R-factor convergence (<5%) and use ORTEP for Windows to visualize anisotropic displacement ellipsoids.

How can solubility and stability be optimized for biological assays?

Q. Basic

Solvent Screening : Test DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for aqueous compatibility.

Stability Studies :

  • Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C).
  • Use light-sensitive storage (amber vials) to prevent photodegradation.

Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.